
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
説明
The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a heterocyclic molecule featuring a pyrazine core substituted with a dimethylamino group at the 6-position. This pyrazine moiety is linked via an oxygen atom to a pyrrolidine ring, which is further connected to a 2-methylthiazole group through a methanone bridge.
特性
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-10-17-12(9-23-10)15(21)20-5-4-11(8-20)22-14-7-16-6-13(18-14)19(2)3/h6-7,9,11H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUZDXMAZLUXJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.4 g/mol. The structure features a pyrazine ring substituted with a dimethylamino group, a pyrrolidine ring linked through an ether bond, and a thiazole moiety.
Property | Value |
---|---|
Molecular Formula | C15H18N4O3 |
Molecular Weight | 330.4 g/mol |
CAS Number | 2034317-90-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This compound has been shown to exhibit:
- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism involves modulation of cell cycle progression and induction of apoptosis.
- Cytotoxicity : The compound exhibits moderate cytotoxic effects, with IC50 values indicating significant potency against selected cancer cell lines. For instance, similar compounds in the literature have shown IC50 values in the range of 1–5 µM against various tumor cells .
- Enzyme Inhibition : It has been reported that compounds with similar structures can act as inhibitors for specific kinases, such as c-Met kinase, which is often overexpressed in various cancers .
Case Study 1: Anticancer Properties
In a study evaluating novel derivatives for anticancer activity, compounds structurally related to this compound were synthesized and tested. The results demonstrated that certain derivatives exhibited significant cytotoxicity against A549 and MCF-7 cells, with IC50 values ranging from 1.06 to 2.73 µM .
Case Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the thiazole ring significantly influenced the biological activity of these compounds. The presence of specific substituents was correlated with enhanced potency against cancer cell lines, suggesting avenues for further optimization in drug design.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Scaffolds
The compound’s pyrazine-pyrrolidine-thiazole architecture distinguishes it from other heterocyclic systems. Key comparisons include:
- Pyrazolo[3,4-d]pyrimidin-4-ones (): These compounds, synthesized via phenacyl chloride reactions, share a pyrimidine core but lack the pyrazine-thiazole linkage. Their sulfur-containing side chains may influence solubility and target binding differently compared to the dimethylamino group in the target compound .
- Piroxicam Analogs () : Designed as HIV integrase inhibitors, these benzothiazine derivatives exhibit EC50 values of 20–25 µM. While structurally distinct, their docking similarity to raltegravir suggests that the target compound’s pyrrolidine-thiazole system could similarly engage enzyme active sites if optimized .
- Patent Compounds (): Imidazo-pyrrolo-pyrazine derivatives (e.g., 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone) feature stereospecific pyrrolidine linkers. The target compound’s pyrrolidinyloxy group may confer comparable conformational rigidity for target interactions .
Table 1: Structural Comparison of Heterocyclic Analogs
Physicochemical and Docking Analysis
highlights that structural similarity, assessed via physicochemical descriptors (e.g., logP, polar surface area), correlates with shared mechanisms of action (MOAs). For example, oleanolic acid (OA) and hederagenin (HG) exhibit overlapping protein targets due to descriptor proximity, whereas gallic acid (GA) diverges . Applying this framework:
- The target compound’s dimethylamino group may enhance solubility compared to non-polar analogs (e.g., thiophene derivatives in ).
- Docking studies of piroxicam analogs () suggest that the thiazole ring could engage in π-π stacking or hydrogen bonding with viral integrase, analogous to raltegravir’s binding mode. If the target compound shares this target, its pyrazine moiety might occupy a hydrophobic pocket .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。